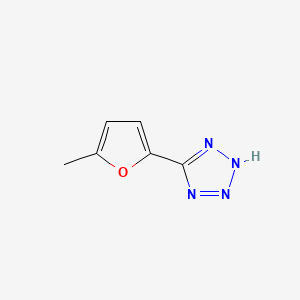

5-(5-methylfuran-2-yl)-2H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-methylfuran-2-yl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-2-3-5(11-4)6-7-9-10-8-6/h2-3H,1H3,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGNFTIDRYAADO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 5 5 Methylfuran 2 Yl 2h Tetrazole

Mechanistic Investigations of Tetrazole Ring Opening and Cycloaddition Reactions

The tetrazole ring can undergo several key reactions, including ring-opening and cycloaddition, which are fundamental to its chemical utility.

A significant reaction pathway for tetrazoles involves the extrusion of molecular nitrogen (N₂), particularly under photolytic or thermolytic conditions. nih.gov For 2,5-disubstituted tetrazoles, this process can lead to the formation of highly reactive nitrile imine intermediates. nih.gov The mechanism of nitrogen extrusion is often initiated by the cleavage of the N1-N2 and N3-N4 bonds in the tetrazole ring. nih.gov

Theoretical studies on related tetrazole derivatives suggest that upon photoexcitation, the molecule can relax to the ground state through conical intersections, which facilitates the ultrafast non-adiabatic transition that accompanies the elimination of nitrogen. nih.gov The stability of the resulting nitrile imine is influenced by the substituents. In the case of 5-(5-methylfuran-2-yl)-2H-tetrazole, the 5-methylfuran group would play a role in stabilizing the resulting nitrile imine intermediate.

It is important to note that the specific conditions and the nature of the substituents can influence the favorability of different mechanistic pathways. researchgate.net For instance, the introduction of certain substituents can favorably affect the cycloaddition reactivity of the intermediate azides. researchgate.net

The nitrile imines generated from the nitrogen extrusion of tetrazoles are classic 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nih.govnih.govyoutube.com This reaction is a powerful tool for the synthesis of five-membered heterocyclic rings like pyrazolines and pyrazoles. nih.govnih.gov

The general mechanism for a 1,3-dipolar cycloaddition involves the concerted interaction of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the dipolarophile. youtube.comyoutube.com For this compound, the photochemically or thermally generated nitrile imine, (5-methylfuran-2-yl)carbonitrile N-ylide, would react with a suitable dipolarophile to form a new heterocyclic system.

Light-initiated 1,3-dipolar cycloadditions have been shown to be particularly effective, proceeding under mild, catalyst-free conditions. nih.gov For example, 2,5-diaryl tetrazoles can be activated by UV light to form nitrile imine dipoles that spontaneously react with dipolarophiles. nih.gov

| Reaction Type | Intermediate | Product Type | Conditions |

| Nitrogen Extrusion | Nitrile Imine | Heterocyclic Adducts | Photolysis or Thermolysis |

| 1,3-Dipolar Cycloaddition | Nitrile Imine | Pyrazolines, Pyrazoles | Reaction with Alkenes/Alkynes |

Detailed Analysis of the Reactivity of the Tetrazole Nucleus: Positions C5, N1, and N2

The reactivity of the tetrazole ring is position-dependent, with the carbon atom (C5) and the nitrogen atoms (N1 and N2) exhibiting distinct chemical behaviors. mdpi.comresearchgate.net

The tetrazole ring itself is generally considered electron-deficient. The proton at the C5 position of N-unsubstituted tetrazoles can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic species that can react with various electrophiles. mdpi.com

The nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making them susceptible to electrophilic attack, most notably alkylation. researchgate.net Alkylation of 5-substituted tetrazoles can occur at either the N1 or N2 position, often leading to a mixture of regioisomers. researchgate.netresearchgate.net The ratio of these isomers is influenced by factors such as the nature of the substituent at C5, the alkylating agent, and the reaction conditions. Generally, alkylation tends to favor the N2 position. researchgate.net The tetrazolate anion, formed by deprotonation, is a good nucleophile and can participate in Sₙ2 reactions. chemicalforums.com

The substituent at the C5 position significantly influences the reactivity and regioselectivity of the tetrazole ring. nih.gov Electron-withdrawing groups at C5 enhance the acidity of the N-H proton and facilitate nucleophilic attack on the ring. acs.org Conversely, electron-donating groups can increase the nucleophilicity of the ring nitrogens.

In the context of this compound, the 5-methylfuran group, being an electron-rich aromatic system, acts as an electron-donating group. This electronic contribution influences the site of electrophilic attack, such as alkylation, on the tetrazole ring. The regioselectivity of reactions like the C-N coupling with N-tosylhydrazones has been shown to be highly dependent on the substituents, yielding predominantly 2,5-disubstituted-2H-tetrazoles. researchgate.net

Inter-ring Electronic Interactions and Reactivity of the Furan (B31954) Moiety

The furan and tetrazole rings in this compound are not electronically isolated. There are significant inter-ring electronic interactions that modulate the reactivity of both heterocyclic systems.

The furan ring itself is an electron-rich heterocycle and is susceptible to electrophilic substitution. However, the reactivity of the furan moiety in this specific compound is also influenced by the electron-withdrawing nature of the attached tetrazole ring. The oxidation of the furan ring, a common metabolic pathway for furan-containing compounds, can lead to the formation of reactive intermediates like epoxides or cis-enediones. nih.gov Studies on related 3-(2-furanyl)-4,5-dihydo-isoxazole systems have shown that the furan ring can remain intact during certain chemical transformations, such as Raney-Ni hydrogenolysis of the isoxazole (B147169) ring. researchgate.net The functionalization of the furan ring can be achieved through methods like directed ortho-metalation, depending on the directing groups present. sci-hub.box

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone for elucidating the precise structure of 5-(5-methylfuran-2-yl)-2H-tetrazole, confirming the covalent framework and the specific isomeric form.

Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each nucleus, while coupling constants reveal connectivity between neighboring protons.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the furan (B31954) ring, the methyl group, and the tetrazole N-H. The two protons on the furan ring appear as doublets due to coupling with each other. The methyl group protons appear as a singlet, and the acidic proton on the tetrazole ring typically presents as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shift of the carbon atom within the tetrazole ring is particularly diagnostic for determining the position of the substituent. mdpi.com

A representative analysis of the expected NMR data is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Observations |

| Tetrazole-NH | ~15-16 (broad s) | - | Broad signal characteristic of an acidic proton, exchangeable with D₂O. |

| Tetrazole-C5 | - | ~164 | Differentiates from the 1,5-disubstituted isomer, which appears around 154 ppm. mdpi.com |

| Furan-H3 | ~6.8 (d) | - | |

| Furan-H4 | ~6.2 (d) | - | |

| Furan-C2 | - | ~148 | Carbon attached to the tetrazole ring. |

| Furan-C3 | - | ~115 | |

| Furan-C4 | - | ~108 | |

| Furan-C5 | - | ~155 | Carbon attached to the methyl group. |

| Furan-CH₃ | ~2.4 (s) | ~14 |

Note: Data are predictive and based on analyses of structurally similar furan and tetrazole compounds. mdpi.comglobalresearchonline.netresearchgate.net d = doublet, s = singlet.

While ¹H and ¹³C NMR are fundamental, advanced techniques can offer deeper structural confirmation. The primary regiochemical question for 5-substituted tetrazoles is the position of the proton, leading to either the 1H or 2H tautomer. As noted, the ¹³C chemical shift of the tetrazole ring carbon is a powerful tool for this determination; a shift of approximately 164 ppm is characteristic of the 2,5-disubstituted isomer, whereas the 1,5-isomer's carbon resonates further upfield at about 154 ppm. mdpi.com

Furthermore, ¹⁵N NMR spectroscopy could be employed to provide definitive evidence. The four nitrogen atoms of the tetrazole ring would exhibit distinct chemical shifts depending on their specific bonding environment (e.g., 'pyrrole-like' vs. 'pyridine-like'), which differs significantly between the 1H and 2H tautomers. researchgate.net Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish long-range correlations (2-3 bonds) between the furan protons and the tetrazole carbon, confirming the C-C bond linking the two heterocyclic rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the N-H stretching vibration of the tetrazole ring, often broadened due to hydrogen bonding in the solid state. researchgate.net The aromatic C-H stretching of the furan ring is expected to appear around 3100 cm⁻¹. globalresearchonline.net Vibrations corresponding to the C=C and C=N bonds of the conjugated ring systems would be found in the 1600-1400 cm⁻¹ fingerprint region. globalresearchonline.netresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

| ~3400-3200 | N-H stretch (tetrazole) | IR |

| ~3100 | C-H stretch (furan) | IR, Raman |

| ~2950 | C-H stretch (methyl) | IR, Raman |

| ~1600-1400 | C=C and C=N ring stretching (furan, tetrazole) | IR, Raman |

| ~1450 | CH₃ asymmetric bending | IR |

| ~1000-1200 | Ring breathing modes | IR, Raman |

Note: Frequencies are approximate and based on data from related tetrazole and furan compounds. globalresearchonline.netresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the conjugated system formed by the furan and tetrazole rings. While unsubstituted tetrazoles absorb primarily in the vacuum UV region (<200 nm), conjugation with the methylfuran ring shifts the absorption maxima to higher wavelengths. pnrjournal.com

The spectrum of this compound is expected to show strong absorption bands corresponding to π→π* transitions. Based on similar phenyl-tetrazole systems and furan derivatives, these transitions would likely occur in the 250-280 nm range. mdpi.comglobalresearchonline.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is essential for confirming the molecular formula of the compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₆H₆N₄O.

Calculated Monoisotopic Mass: 150.0542 g/mol

Expected [M+H]⁺: 151.0614 m/z

The fragmentation pattern observed in the mass spectrum gives structural clues. A characteristic fragmentation pathway for tetrazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da). mdpi.com Therefore, a prominent peak at m/z 123.0536, corresponding to the [M+H-N₂]⁺ ion, is expected and often represents the base peak in the spectrum. Further fragmentation would involve the cleavage of the furan ring.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural evidence, offering an unambiguous three-dimensional map of the molecule in the solid state. nih.gov This technique would irrefutably confirm the connectivity and, most importantly, the 2H-tetrazole regiochemistry.

Single-Crystal X-ray Diffraction for Crystal Structure Analysis and Unit Cell Parameters

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the title compound, this technique would reveal the crystal system, space group, and the dimensions of the unit cell.

Based on studies of analogous compounds, such as 2-adamantyl-5-aryl-2H-tetrazoles, the tetrazole ring is confirmed to be a planar, highly aromatic system. nih.gov The crystal structure of a silver(I) complex containing a 2-allyl-5-phenyl-2H-tetrazole ligand was determined to be triclinic with the space group P-1. lnu.edu.ua Although the presence of the silver ion influences the packing, the data provides a foundational example of a crystal system for a 2,5-disubstituted tetrazole derivative.

A representative example of unit cell parameters from a related 2,5-disubstituted tetrazole complex, [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO₄], is provided below. lnu.edu.ua It is important to note that these values are for the specified silver complex and would differ for the pure this compound crystal.

Table 1: Representative Crystal Data and Unit Cell Parameters for a 2,5-Disubstituted Tetrazole Analog

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3078(12) |

| b (Å) | 7.0690(15) |

| c (Å) | 14.566(3) |

| α (°) | 80.780(12) |

| β (°) | 88.148(12) |

| γ (°) | 79.759(13) |

| Volume (ų) | 630.9(2) |

| Z | 2 |

Data obtained for the silver(I) π,σ-complex [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO₄] at 200 K. lnu.edu.ua

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of crystalline organic compounds is governed by a network of intermolecular interactions. For this compound, several key interactions are anticipated to dictate the crystal packing.

Hydrogen Bonding: Although the 2H-tetrazole tautomer lacks a traditional N-H donor for hydrogen bonding, weak C-H···N interactions are highly probable. In the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C-H···N hydrogen bonds are observed, demonstrating the capacity of heterocyclic nitrogen atoms to act as acceptors. iucr.orgresearchgate.net The furan and methyl C-H groups of the title compound could similarly engage with the nitrogen atoms of the tetrazole ring of adjacent molecules. In related 1H-tetrazole structures, strong N-H···N hydrogen bonds are a primary structure-directing force, often leading to the formation of dimers or infinite chains. psu.edugrowingscience.comresearchgate.netnih.gov

π-Stacking: Aromatic and heteroaromatic rings often engage in π-π stacking interactions, which contribute significantly to crystal cohesion. In the crystal structure of a silver complex of 2-allyl-5-phenyl-2H-tetrazole, π-π stacking of the phenyl rings between neighboring chains is observed. lnu.edu.ua Given that both the furan and tetrazole rings in the title compound are aromatic, parallel or offset π-stacking between these rings of adjacent molecules is a highly likely packing feature. Studies on other tetrazole derivatives confirm that these interactions are common. mdpi.com

Table 2: Expected Intermolecular Interactions and Their Geometric Characteristics

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | C-H (furan, methyl) | N (tetrazole) | ~2.6 |

| π-π Stacking | Tetrazole Ring | Tetrazole Ring | - |

| π-π Stacking | Furan Ring | Furan Ring | - |

| π-π Stacking | Tetrazole Ring | Furan Ring | - |

Distances are based on analogous structures found in the literature. lnu.edu.uaresearchgate.net

Precision Measurements of Bond Lengths, Bond Angles, and Molecular Planarity

The precise geometry of this compound can be inferred from high-resolution diffraction data of its constituent heterocyclic systems.

Molecular Planarity: X-ray diffraction studies consistently show that the 2H-tetrazole ring is a planar, highly aromatic system. nih.gov Similarly, the furan ring is inherently planar. A key structural parameter for the title compound would be the dihedral angle between the plane of the tetrazole ring and the plane of the furan ring. In 2-adamantyl-5-aryl-2H-tetrazoles, the dihedral angle between the tetrazole and phenyl rings is small, suggesting π-conjugation between the unsaturated fragments. nih.gov Conversely, in other structures containing furan, the ring can be significantly twisted relative to the adjacent part of the molecule. nih.gov For the title compound, a relatively small dihedral angle is expected, promoting electronic communication between the two heterocyclic rings.

Bond Lengths and Angles: The bond lengths and angles within the tetrazole and furan rings are expected to conform to values typical for these heterocycles. Data from analogous structures provides a reliable estimate for these parameters. For instance, in 5-aryloxy-(1H)-tetrazoles, the C-O bond linking the phenyl and tetrazole rings is shorter than a typical C-O single bond, indicating some degree of conjugation. growingscience.comresearchgate.net A similar effect would be expected for the C-C bond linking the furan and tetrazole rings in the title compound.

Below are tables of representative bond lengths and angles for the 2,5-disubstituted furan and 5-substituted tetrazole moieties, compiled from related structures.

Table 3: Representative Bond Lengths (Å) for the Furan Moiety

| Bond | Length (Å) |

|---|---|

| C1-C2 | 1.3678(15) |

| C2-C3 | 1.4353(15) |

| C1-O1 | 1.411(2) |

Data derived from 2,5-bis[(4-fluorophenyl)iminomethyl]furan. researchgate.net

Table 4: Representative Bond Lengths (Å) and Angles (°) for the Tetrazole Moiety

| Bond | Length (Å) | Angle | Value (°) |

|---|---|---|---|

| C-O | 1.327 | O-C-N | - |

| C-N | - | C-N-N | - |

| N-N | - | N-N-N | - |

Qualitative data derived from 5-aryloxy-(1H)-tetrazoles, indicating a shorter C-O bond due to conjugation. researchgate.net

The comprehensive structural profile generated from these analogous systems provides a robust hypothesis for the crystallographic features of this compound, which can be verified upon future experimental investigation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Molecular Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method allows for the accurate calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction.

The first step in the computational analysis of 5-(5-methylfuran-2-yl)-2H-tetrazole is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For molecules with rotatable bonds, such as the one connecting the furan (B31954) and tetrazole rings, conformational analysis is crucial to identify the most stable conformer.

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (furan) | ~1.37 - 1.43 Å |

| C-O (furan) | ~1.36 Å | |

| C-N (tetrazole) | ~1.32 - 1.35 Å | |

| N-N (tetrazole) | ~1.30 - 1.34 Å | |

| C-C (furan-tetrazole link) | ~1.46 Å | |

| Bond Angle | C-O-C (furan) | ~106° |

| C-N-N (tetrazole) | ~108° - 110° | |

| Dihedral Angle | Furan-Tetrazole | Variable |

Note: This table is illustrative and based on general values for similar chemical structures. Specific experimental or high-level computational data for this compound is required for precise values.

Beyond the molecular geometry, DFT provides deep insights into the electronic makeup of the molecule, which is fundamental to understanding its reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations determined a HOMO-LUMO energy gap of 4.0106 eV. acadpubl.eumalayajournal.org The HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was on the imidazole and chloro-substituted phenyl ring. acadpubl.eumalayajournal.org In the case of this compound, the HOMO is expected to have significant contributions from the electron-rich furan ring, while the LUMO is likely to be concentrated on the electron-deficient tetrazole ring. The methyl group on the furan ring, being an electron-donating group, would likely raise the energy of the HOMO.

| Parameter | Energy (eV) |

| EHOMO | ~ -6.5 |

| ELUMO | ~ -1.0 |

| Energy Gap (ΔE) | ~ 5.5 |

Note: These values are estimations based on typical DFT calculations for similar heterocyclic compounds and serve for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acadpubl.eu The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atom of the furan ring, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms and the region around the methyl group would exhibit positive potential. This information is crucial for understanding how the molecule interacts with other reagents and biological targets.

To quantify the charge distribution, computational methods like Natural Population Analysis (NPA) and Mulliken charge analysis are employed. These analyses assign partial charges to each atom in the molecule. While Mulliken charges are simpler to calculate, NPA charges are generally considered to be more reliable and less dependent on the basis set used in the calculation.

For this compound, these calculations would likely reveal that the nitrogen atoms of the tetrazole ring and the oxygen atom of the furan ring carry significant negative charges. Conversely, the carbon atoms attached to these electronegative atoms and the hydrogen atoms would have positive charges.

| Atom | Mulliken Charge (a.u.) | NPA Charge (a.u.) |

| O (furan) | -0.45 | -0.55 |

| N (tetrazole) | -0.20 to -0.35 | -0.25 to -0.40 |

| C (methyl) | -0.15 | -0.20 |

| H (methyl) | +0.10 | +0.15 |

Note: This table presents hypothetical charge values based on general trends observed in similar molecules. Actual values would require specific DFT calculations.

For this compound, these descriptors would quantify the insights gained from FMO and MEP analyses. The calculated values would allow for a direct comparison of its reactivity with other related compounds. For instance, the Fukui functions would likely confirm that the nitrogen atoms of the tetrazole ring are the most susceptible to electrophilic attack.

| Descriptor | Formula | Hypothetical Value |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | ~ 3.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.75 eV |

| Global Electrophilicity (ω) | χ2 / (2η) | ~ 2.56 eV |

Note: These values are calculated from the hypothetical HOMO and LUMO energies in Table 2 and are for illustrative purposes only.

Prediction of Thermodynamic Stability and Formation Energies

Computational methods can be used to calculate the thermodynamic properties of this compound, such as its heat of formation and Gibbs free energy of formation. These values are critical for assessing the molecule's stability under various conditions and for predicting the feasibility and energetics of its synthesis. Comparing the calculated energies of different isomers or tautomers can also reveal the most stable form of the compound. For instance, theoretical calculations could determine whether the 1H- or 2H-tautomer of the tetrazole ring is more stable in this specific molecule.

Computational Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry allows for the simulation of various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By comparing these calculated spectra with experimental data, the structure of the molecule can be confirmed.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to simulate its infrared (IR) spectrum. This helps in identifying the characteristic functional groups present in the molecule, such as the C=N and N-N vibrations of the tetrazole ring and the C-O-C stretching of the furan ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and simulate the UV-Visible absorption spectrum. This provides information about the electronic structure and the nature of the orbitals involved in the electronic excitations.

Application of Quantum Chemical Calculations Beyond DFT (e.g., Ab Initio Methods, Molecular Dynamics)

While DFT is a workhorse in computational chemistry, other methods can provide even higher accuracy or explore different aspects of molecular behavior.

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energies and properties, albeit at a higher computational cost. These methods are often used as a benchmark for DFT results.

Molecular Dynamics (MD): MD simulations can be used to study the dynamic behavior of this compound over time. This is particularly useful for understanding its conformational flexibility and its interactions with solvent molecules or biological macromolecules. By simulating the molecule's movement and interactions, one can gain insights into its behavior in a more realistic environment.

Theoretical Insights into Tautomeric Equilibria and Regioisomeric Stability of Tetrazole-Furan Systems

The substitution on the tetrazole ring gives rise to different tautomeric and regioisomeric forms, the stability of which is governed by complex electronic and steric factors. For 5-substituted tetrazoles, two principal tautomers exist: the 1H- and 2H-forms. researchgate.net Computational studies, employing high-level ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the energetic landscapes of these systems.

Generally, for the parent tetrazole, the 2H-tautomer is found to be more stable in the gas phase, while the 1H-form is favored in the solid state and in polar solvents. researchgate.net The introduction of a substituent at the C5-position, such as the 5-methylfuran-2-yl group, significantly influences this equilibrium. The electronic nature of the substituent plays a critical role; electron-withdrawing groups tend to alter the stability profile. researchgate.net

High-level ab initio calculations on parent tetrazole and triazoles have determined precise relative energies for various tautomers. nih.govresearchgate.net For instance, focal-point analysis of tetrazole tautomers has provided benchmark energy differences, confirming the delicate balance between the 1H and 2H forms and the high-energy nature of the non-aromatic 5H tautomer. nih.govresearchgate.net

The relative stability of regioisomers, such as the 1,5- and 2,5-disubstituted products that can arise during synthesis, has also been a subject of computational investigation. DFT calculations on the formation of tetrazoles from nitriles and azides have shown that while 2,5-disubstituted tetrazoles are often slightly more stable in the gas phase, the 1,5-isomers typically possess a larger dipole moment. acs.org This suggests that in solution, solvation effects could reduce the energy difference or even favor the 1,5-regioisomer. acs.org

Table 1: Theoretical Relative Energies of Tetrazole Tautomers

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the intricate mechanisms of chemical reactions, including the formation of tetrazole rings and their subsequent transformations. rsc.org The most common synthesis of 5-substituted tetrazoles involves the reaction of a nitrile with an azide (B81097) source, a process that has been scrutinized using theoretical methods. acs.org

DFT calculations (specifically using the B3LYP functional) have been employed to investigate the mechanism of tetrazole formation from nitriles and hydrazoic acid. acs.org These studies suggest that the reaction does not proceed via a simple, concerted [3+2] dipolar cycloaddition. Instead, a stepwise mechanism is favored, involving the initial formation of a stable intermediate. This intermediate arises from the activation of the nitrile by a proton, which is then attacked by the azide anion. acs.org The stability of this intermediate and the height of the subsequent activation barriers are strongly dependent on the electronic nature of the substituent on the nitrile. Electron-withdrawing groups significantly lower the activation energy, thereby facilitating the reaction. acs.org

The subsequent step is the intramolecular cyclization of an imidoyl azide intermediate to form the tetrazole ring. Computational analysis has identified the transition states for this crucial ring-closing step. acs.org For the formation of disubstituted tetrazoles, two different transition states (TS1 and TS2) can lead to the 1,5- and 2,5-regioisomers, respectively. Calculations consistently show that the transition state leading to the 1,5-disubstituted tetrazole (TS1) is considerably lower in energy than that leading to the 2,5-isomer (TS2). acs.org This computational finding explains the experimental observation that the 1-substituted tetrazole is often the exclusive or major product in such reactions.

Furthermore, computational models have been used to study the thermal decomposition of tetrazoles. These studies are critical for understanding the stability and potential applications of tetrazole-containing compounds. The thermolysis of 2,5-disubstituted tetrazoles is predicted to proceed via the elimination of a nitrogen molecule to yield a highly reactive nitrilimine intermediate. researchgate.net The fate of this intermediate depends on the reaction conditions and the nature of the substituents. researchgate.net

Table 2: Calculated Activation Barriers for Nitrile + HN₃ Reaction

Advanced Applications in Materials Science and Coordination Chemistry of 5 5 Methylfuran 2 Yl 2h Tetrazole

The unique molecular architecture of 5-(5-methylfuran-2-yl)-2H-tetrazole, which combines a nitrogen-rich tetrazole ring with a furan (B31954) moiety, has positioned it and its derivatives as compounds of significant interest in materials science and coordination chemistry. The tetrazole group is a well-established, versatile ligand capable of multiple coordination modes, while the furan ring offers additional functionality and structural influence. This combination allows for the development of novel metal complexes, coordination polymers, and functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(5-methylfuran-2-yl)-2H-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via 1,3-dipolar cycloaddition between azides and nitriles or through cross-coupling reactions. A green approach involves coupling N-H free tetrazoles with boronic acids under 1 atm O₂ as an oxidizer, achieving yields >80% . Key factors include solvent choice (e.g., DMF or ethanol), temperature (80–100°C), and reaction time (12–24 hrs). Control of azide precursors and purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for reproducibility.

Q. Which techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm the tetrazole-furan linkage .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the methylfuran group appear at δ 2.3–2.5 ppm (CH₃) and δ 6.1–6.3 ppm (furan protons). The tetrazole ring shows characteristic δ 8.5–9.0 ppm (N-H) .

- IR : Stretching vibrations at 3100–3200 cm⁻¹ (N-H) and 1600–1650 cm⁻¹ (C=N) .

Advanced Research Questions

Q. How can synthetic conditions be optimized to enhance regioselectivity in this compound derivatives?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor cycloaddition, while ethanol reduces side reactions .

- Catalyst screening : Cu(I) catalysts improve coupling efficiency with boronic acids .

- Temperature gradients : Lower temps (60°C) reduce decomposition but may prolong reaction times.

Q. How should researchers resolve contradictions between experimental and computational data in spectroscopic analysis?

- Methodological Answer :

- Re-examine experimental parameters : Ensure NMR sample purity (e.g., residual solvents can shift peaks).

- DFT simulations : Compare computed (e.g., Gaussian 09) vs. experimental IR/NMR spectra to validate tautomeric forms or hydrogen bonding .

- Case study : Discrepancies in tetrazole N-H stretching (IR) may arise from polymorphism; use powder XRD to identify crystalline phases .

Q. What strategies are effective for evaluating the bioactivity of this compound as a carboxylic acid bioisostere?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ against cyclooxygenase (COX) or angiotensin-converting enzyme (ACE) to assess bioisosteric replacement efficacy .

- Cellular uptake : Radiolabel the compound (e.g., ¹⁴C) to track intracellular accumulation .

- SAR analysis : Compare logP and pKa values with carboxylic acid analogs to predict metabolic stability .

Q. How does this compound interact with metal ions, and what mechanisms underpin its fluorescence sensing applications?

- Methodological Answer :

- Coordination studies : The tetrazole N atoms bind to Cd²⁺/Fe³⁺, causing fluorescence quenching via photoinduced electron transfer (PET). Confirmed by Stern-Volmer plots and Job’s method .

- Sensor design : Functionalize with pyrazoline or benzothiazole groups to enhance selectivity (e.g., Cd²⁺ detection limit: 10⁻⁸ M) .

Data Analysis & Computational Integration

Q. How can computational tools complement experimental data in studying this compound?

- Methodological Answer :

- DFT for electronic properties : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity and UV-Vis absorption .

- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) to rationalize anti-inflammatory activity .

- MD simulations : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 50 ns) .

Structure-Activity Relationship (SAR) Table

| Substituent | Biological Activity | Key Feature |

|---|---|---|

| 5-Methylfuran-2-yl | Anti-inflammatory (IC₅₀: 12 µM) | Enhanced lipophilicity (logP: 2.1) |

| 4-Trifluoromethylphenyl | Cytotoxic (IC₅₀: 8 µM vs. MCF-7) | Electron-withdrawing group improves metabolic stability |

| Biphenyl-2-yl | Antibacterial (MIC: 4 µg/mL) | Extended π-system enhances DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.